molecular formula C22H24N2O5 B1671605 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

Cat. No.: B1671605
M. Wt: 396.4 g/mol
InChI Key: WVUQPGFRFBVJKH-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

ER 27319 Maleate is a selective inhibitor of Syk kinase . Syk kinase plays a crucial role in the immune response, particularly in the signaling pathways of immune cells.

Mode of Action

ER 27319 Maleate interacts with its target, Syk kinase, by inhibiting the tyrosine phosphorylation of Syk . This inhibition is initiated by the engagement of Fc ε RI in rat and human mast cells .

Biochemical Pathways

The primary biochemical pathway affected by ER 27319 Maleate is the Syk kinase signaling pathway. By inhibiting the tyrosine phosphorylation of Syk, ER 27319 Maleate disrupts the normal functioning of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER 27319 maleate involves the preparation of 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone, which is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of ER 27319 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥99% (HPLC). The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

ER 27319 maleate primarily undergoes substitution reactions due to the presence of functional groups such as the amino and acridone moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of ER 27319 maleate .

Scientific Research Applications

ER 27319 maleate has a wide range of applications in scientific research:

    Chemistry: Used as a selective inhibitor in studies involving kinase activity and signal transduction pathways.

    Biology: Employed in research on immune response, particularly in the inhibition of mast cell degranulation and cytokine production.

    Medicine: Investigated for its potential therapeutic applications in allergic diseases and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Comparison with Similar Compounds

ER 27319 maleate is unique in its high selectivity for Syk kinase. Similar compounds include:

ER 27319 maleate stands out due to its high purity, selectivity, and effectiveness in inhibiting Syk kinase, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQPGFRFBVJKH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Reactant of Route 2
Reactant of Route 2
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Reactant of Route 3
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Reactant of Route 4
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Reactant of Route 5
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Reactant of Route 6
Reactant of Route 6
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

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